N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br
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Overview
Description
N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br is a compound that belongs to the class of PEG (polyethylene glycol) linkers. It is primarily used in the synthesis of PROTAC (PROteolysis TArgeting Chimeras) molecules, which are a novel class of therapeutic agents designed to degrade specific proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br typically involves the reaction of N-ethyl-3,3,3-trifluoro-N-methylpropanamide with a PEG2-Br moiety. The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reaction. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the PEG2-Br moiety can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used for oxidation and reduction reactions, respectively .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.
Biology: Employed in the study of protein degradation pathways and the development of targeted therapies.
Medicine: Investigated for its potential in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br involves its role as a linker in PROTAC molecules. PROTACs function by recruiting target proteins to the ubiquitin-proteasome system, leading to their degradation. The PEG2-Br moiety in the compound facilitates the binding of the PROTAC to the target protein and the E3 ligase, enabling the formation of a ternary complex that triggers protein degradation .
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-3,3,3-trifluoro-N-methylpropanamide: Lacks the PEG2-Br moiety, making it less versatile as a linker.
3,3,3-Trifluoro-N-methylpropanamide-PEG2-Br: Similar structure but different functional groups, affecting its reactivity and applications.
Uniqueness
N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br is unique due to its combination of the trifluoromethyl group and the PEG2-Br moiety. This combination enhances its solubility, stability, and reactivity, making it a valuable tool in the synthesis of PROTAC molecules and other complex compounds .
Properties
Molecular Formula |
C10H17BrF3NO3 |
---|---|
Molecular Weight |
336.15 g/mol |
IUPAC Name |
N-[2-[2-(2-bromoethoxy)ethoxy]ethyl]-3,3,3-trifluoro-N-methylpropanamide |
InChI |
InChI=1S/C10H17BrF3NO3/c1-15(9(16)8-10(12,13)14)3-5-18-7-6-17-4-2-11/h2-8H2,1H3 |
InChI Key |
IFJWNKDDGDBITI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOCCOCCBr)C(=O)CC(F)(F)F |
Origin of Product |
United States |
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